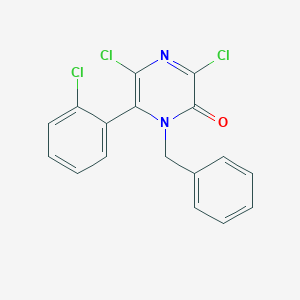
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is commonly referred to as BDPC and belongs to the class of pyrazinones. BDPC has been found to exhibit a wide range of biological activities, making it a promising candidate for further research and development.
Mechanism Of Action
The exact mechanism of action of BDPC is not fully understood. However, it has been found to interact with the GABAergic system in the brain, which is involved in the regulation of anxiety and seizure activity. BDPC has also been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the body.
Biochemical And Physiological Effects
BDPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizure activity. BDPC has also been found to modulate the activity of voltage-gated sodium channels, which can lead to a reduction in pain perception.
Advantages And Limitations For Lab Experiments
BDPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to the use of BDPC in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of BDPC is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on BDPC. One potential direction is the development of new drugs based on BDPC. Its wide range of biological activities makes it a promising candidate for the development of drugs for the treatment of neurological disorders. Another potential direction is the elucidation of the exact mechanism of action of BDPC. This could provide insights into the development of new drugs that target the GABAergic system or voltage-gated sodium channels. Finally, further research is needed to explore the potential applications of BDPC in other areas, such as cancer research and drug addiction treatment.
Conclusion:
In conclusion, 1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone is a promising compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. It exhibits a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. BDPC has several advantages for use in lab experiments, including its stability and wide range of biological activities. However, there are also some limitations to its use, including its low solubility in water and the lack of understanding of its exact mechanism of action. Further research is needed to explore the potential applications of BDPC in drug development and other areas of research.
Synthesis Methods
BDPC can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with benzylamine to form the intermediate 1-benzyl-2-chlorobenzamide. This intermediate is then reacted with 3,5-dichloropyrazine-2-carboxylic acid to yield the final product, BDPC. This synthesis method has been optimized to produce high yields of the compound and has been widely used in research studies.
Scientific Research Applications
BDPC has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. BDPC has also been found to have potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders.
properties
CAS RN |
151936-24-2 |
|---|---|
Product Name |
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone |
Molecular Formula |
C17H11Cl3N2O |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1-benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C17H11Cl3N2O/c18-13-9-5-4-8-12(13)14-15(19)21-16(20)17(23)22(14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
IRATWBZJLZJQIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3Cl |
Other CAS RN |
151936-24-2 |
synonyms |
1-benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone U 94863 U-94863 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



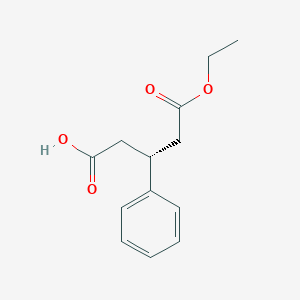
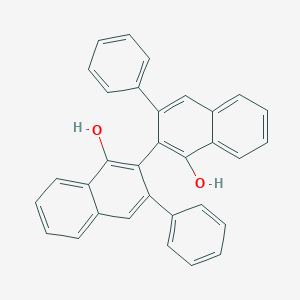
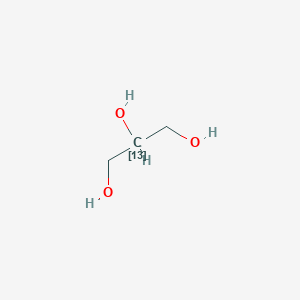
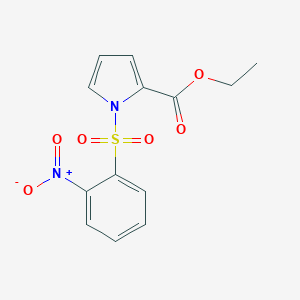
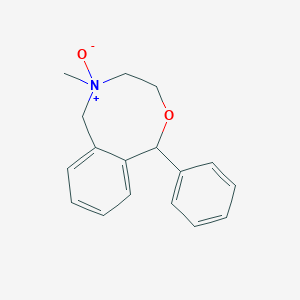

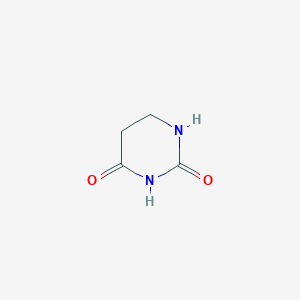
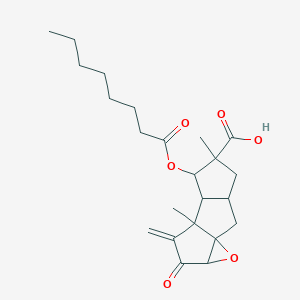
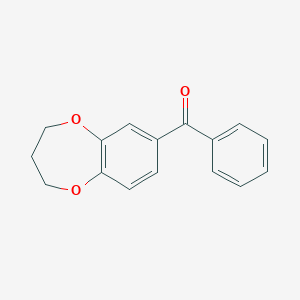
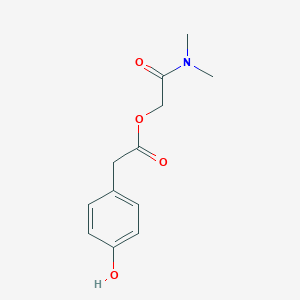
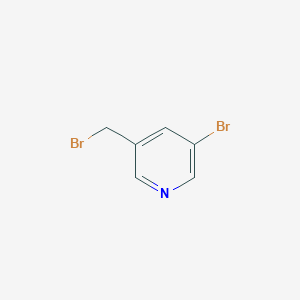
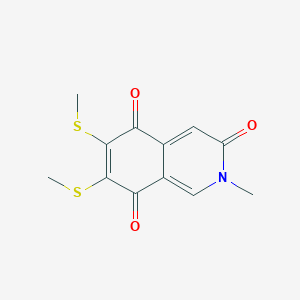

![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)